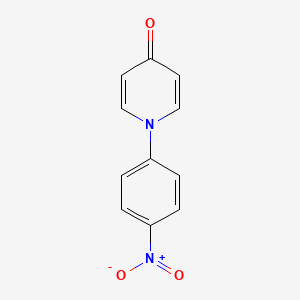

1-(4-Nitro-phenyl)-1H-pyridin-4-one

Description

BenchChem offers high-quality 1-(4-Nitro-phenyl)-1H-pyridin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitro-phenyl)-1H-pyridin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H8N2O3 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

1-(4-nitrophenyl)pyridin-4-one |

InChI |

InChI=1S/C11H8N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-8H |

InChI Key |

GUXAPBDBJCHVEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=O)C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation & Solid-State Analysis of 1-(4-Nitro-phenyl)-1H-pyridin-4-one

The following technical guide details the structural analysis of 1-(4-Nitro-phenyl)-1H-pyridin-4-one , a classic Donor-

Executive Summary

The molecule 1-(4-Nitro-phenyl)-1H-pyridin-4-one represents a quintessential D-

For drug development and materials science professionals, analyzing this crystal structure is not merely about atomic coordinates; it is a study in conformational locking and dipolar alignment . The solid-state behavior of this compound dictates its solubility, bioavailability (in pharma contexts), and non-linear optical (NLO) response (in materials contexts).

This guide provides a self-validating protocol for synthesizing, crystallizing, and resolving the structure of this compound, grounded in rigorous crystallographic principles.

Part 1: Synthesis & Crystallization Protocol

Mechanistic Synthesis

The synthesis relies on the condensation of a 4-pyrone derivative with 4-nitroaniline. Due to the strong electron-withdrawing nature of the nitro group, the aniline nitrogen is weakly nucleophilic, requiring forcing conditions or activated substrates.

-

Reaction: Nucleophilic substitution/condensation.

-

Critical Step: The elimination of water to aromatize the pyridone ring.

Optimized Protocol:

-

Reagents: 4-Pyrone (or Chelidonic acid for decarboxylation route) and 4-Nitroaniline (1:1.1 molar ratio).

-

Solvent: Aqueous Acetic Acid (50%) or Ethanol/Water reflux. Acidic catalysis helps activate the pyrone carbonyl.

-

Conditions: Reflux for 6–12 hours.

-

Purification: Recrystallization from Ethanol/DMF mixtures is preferred to remove unreacted nitroaniline.

Crystal Growth Strategy

High-quality single crystals are required for XRD. The D-

| Method | Solvent System | Target Outcome |

| Slow Evaporation | Ethanol : Acetone (1:1) | Prisms/Blocks (Best for XRD) |

| Vapor Diffusion | DMF (Solvent) / Ether (Anti-solvent) | High purity needles |

| Cooling | Hot Glacial Acetic Acid | Large plates (Risk of twinning) |

Expert Insight: If the crystal grows as thin needles (common for dipole-stacked systems), switch to Vapor Diffusion using a heavier anti-solvent to slow the nucleation rate.

Part 2: Crystallographic Analysis Workflow

Data Collection Logic

When collecting data on this highly polarized molecule, specific parameters must be tuned to account for potential disorder in the nitro group or the pyridone oxygen.

-

Temperature: Collect at 100 K (Cryostream). Room temperature data often suffers from high thermal motion in the terminal nitro group, obscuring bond precision.

-

Resolution: Aim for

or better to resolve the N-O bond lengths clearly, which indicate the degree of charge transfer.

Visualization of the Workflow

The following diagram outlines the logical flow from raw crystal to refined structure, highlighting critical decision points.

Figure 1: Step-by-step crystallographic workflow ensuring data integrity from sample selection to validation.

Part 3: Structural Analysis & Interpretation

Once the structure is solved, the analysis must focus on three core physical features that define the molecule's function.

The Twist Angle (Conformation)

The steric hindrance between the ortho-hydrogens of the pyridone ring and the ortho-hydrogens of the phenyl ring prevents the molecule from being perfectly planar.

-

Measurement: Define the torsion angle

(C-N-C-C) connecting the two rings. -

Expectation: A twist angle of

is typical. -

Significance:

- : Maximizes conjugation (Red-shifted UV-Vis), but energetically penalized.

-

: Breaks conjugation, reducing the D-

Intermolecular Interactions (Hirshfeld Surface)

In the solid state, 1-(4-Nitro-phenyl)-1H-pyridin-4-one does not exist in isolation. It forms a supramolecular network.

-

Hydrogen Bonding: Look for

weak hydrogen bonds. The carbonyl oxygen of the pyridone is a strong acceptor, and the phenyl protons are acidic enough to act as donors. -

-

Hirshfeld Surface Analysis Protocol:

-

Generate the surface mapped with

. -

Red spots indicate strong contacts (H-bonds).

-

Flat regions on the Shape Index plot indicate

-stacking.

Packing Motifs & Symmetry

The space group determination is critical for NLO applications.

-

Centrosymmetric (e.g.,

): The dipoles align antiparallel (dimers), cancelling out the macroscopic non-linear optical susceptibility ( -

Non-Centrosymmetric (e.g.,

): The dipoles align in a polar fashion. This is required for Second Harmonic Generation (SHG).

Note: If the structure solves in

, the material is likely SHG inactive despite the molecule's high hyperpolarizability.

Part 4: Electronic Correlates (DFT & NLO)

To validate the physical relevance of the crystal structure, compare the geometric data with Density Functional Theory (DFT) calculations.

Frontier Molecular Orbitals (FMO)

The charge transfer (CT) nature can be visualized by the HOMO-LUMO distribution.

Figure 2: Electronic transition logic. The HOMO-LUMO separation is dictated by the twist angle observed in the crystal structure.

-

Protocol: Optimize the geometry at B3LYP/6-311++G(d,p) level.

-

Comparison: If the calculated twist angle differs significantly from the XRD angle, it indicates that crystal packing forces (packing effects) are dominating the molecular conformation.

References

-

Synthesis of 4-Pyridones

-

Zantioti-Chatzouda, E.-M., et al. (2022).[1] "Synthesis of N-methyl-4-pyridones via Au-catalyzed cyclization." Journal of Organic Chemistry.

-

Source:

-

-

Crystal Engineering of Nitro-Pyridines

- Smith, G., et al. (2011). "Crystal structure of 4-(4-nitrobenzyl)pyridine." Acta Crystallographica Section E.

-

Source:

-

NLO Properties of D-pi-A Systems

- Sutter, G., et al. (1991). "Nonlinear-optical properties of N-(4-nitro-2-pyridinyl)-phenylalaninol." Journal of the Optical Society of America B.

-

Source:

-

Hirshfeld Surface Analysis Methodology

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm.

- (Standard Crystallographic Reference)

-

-

Related Piperazine/Nitro Structures

- Mahesha, et al. (2022). "Crystal structures of salts of 1-(4-nitrophenyl)piperazine.

-

Source:

Sources

1-(4-Nitro-phenyl)-1H-pyridin-4-one tautomerism studies

An In-depth Technical Guide to the Tautomerism of 1-(4-Nitro-phenyl)-1H-pyridin-4-one

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a cornerstone of physical organic chemistry with profound implications in drug design, materials science, and biochemistry. The equilibrium position can be subtly influenced by molecular structure and the surrounding environment, dictating a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive framework for the rigorous investigation of tautomerism in 1-(4-Nitro-phenyl)-1H-pyridin-4-one, a substituted pyridone where the interplay between the heterocyclic core and an electron-withdrawing substituent presents a compelling case study. We will delineate an integrated approach that synergizes computational modeling with empirical spectroscopic analysis, providing researchers with a robust, self-validating workflow to elucidate the tautomeric landscape of this and related molecular systems.

Introduction: The Pyridone-Hydroxypyridine Tautomeric System

Pyridin-4-ones exist in a tautomeric equilibrium with their 4-hydroxypyridine isomers.[1][2] This is a specific form of keto-enol tautomerism where the pyridone form represents the "keto" tautomer and the aromatic 4-hydroxypyridine represents the "enol" tautomer. The position of this equilibrium is highly sensitive to the phase (gas, solution, or solid-state) and the polarity of the solvent.[3] In the gas phase, the aromatic 4-hydroxypyridine form is often dominant, while polar solvents and the crystalline state typically favor the more polar pyridone tautomer due to stronger intermolecular interactions.[3]

The subject of this guide, 1-(4-Nitro-phenyl)-1H-pyridin-4-one, introduces an N-substituent that is expected to significantly influence this equilibrium. The potent electron-withdrawing nature of the 4-nitrophenyl group can modulate the electronic structure of the pyridone ring, thereby altering the relative stabilities of the tautomers. This investigation aims to quantify the equilibrium between the pyridone (keto) form and its hydroxypyridinium (enol-zwitterionic) tautomer.

Caption: Tautomeric equilibrium of 1-(4-Nitrophenyl)-1H-pyridin-4-one.

Theoretical Framework & Computational Modeling

Before embarking on empirical studies, a computational investigation provides invaluable predictive insights into the relative stabilities of the tautomers. Density Functional Theory (DFT) has proven to be a reliable method for assessing tautomeric energies.[4]

Causality in Method Selection:

-

Functional and Basis Set: We select the BHandHLYP functional with the 6-311+G(d,p) basis set, as it has been shown to provide accurate Gibbs free energy calculations for 4-pyridone systems. The inclusion of diffuse functions (+) and polarization functions (d,p) is critical for accurately describing the electron distribution in these polar, conjugated systems.

-

Solvent Modeling: The tautomeric equilibrium is highly solvent-dependent.[3] We employ the Polarizable Continuum Model (PCM) to simulate the bulk solvent effect, allowing for the calculation of tautomer stability in various media (e.g., gas phase, non-polar cyclohexane, polar DMSO). This is crucial for correlating theoretical predictions with experimental results from UV-Vis and NMR spectroscopy.

Protocol 2.1: DFT Calculation of Tautomer Stability

-

Structure Optimization:

-

Construct 3D models of both the pyridone and hydroxypyridine tautomers.

-

Perform full geometry optimization for each tautomer in the gas phase using the BHandHLYP/6-311+G(d,p) level of theory.

-

Verify that the optimized structures correspond to true energy minima by performing a frequency calculation and ensuring no imaginary frequencies are present.

-

-

Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, perform single-point energy calculations using the same level of theory but incorporating the PCM for each desired solvent (e.g., chloroform, DMSO).

-

-

Thermodynamic Analysis:

-

Calculate the Gibbs free energy (G) for each tautomer in each medium. The difference in Gibbs free energy (ΔG) between the two tautomers (ΔG = G_enol - G_keto) allows for the prediction of the equilibrium constant (K_T) via the equation: ΔG = -RT ln(K_T).

-

A negative ΔG indicates the hydroxypyridine (enol) form is more stable, while a positive ΔG indicates the pyridone (keto) form is favored.

-

Experimental Investigation: Spectroscopic Methodologies

Experimental validation is essential. The following sections detail the synthesis of the target compound and its characterization using NMR and UV-Vis spectroscopy, two powerful techniques for probing tautomeric equilibria.

Synthesis of 1-(4-Nitro-phenyl)-1H-pyridin-4-one

While several methods exist for pyridone synthesis, a common approach involves the reaction of a 4-pyrone with an amine.[1] A plausible route for this specific compound could be adapted from literature methods for related N-aryl pyridones.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for studying tautomerism in solution, as the chemical shifts of nuclei are exquisitely sensitive to their local electronic environment.[6][7] By observing a single set of averaged signals or two distinct sets of signals, one can determine if the tautomeric exchange is fast or slow on the NMR timescale, and in the latter case, quantify the ratio of the two forms.

Causality in NMR Experiment Design:

-

Solvent Selection: A range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) should be used. This allows for direct observation of how the equilibrium shifts in response to the solvent environment, providing a powerful correlation with computational models.[8]

-

Nuclei Selection: ¹H NMR is excellent for observing the distinct proton environments, particularly the vinyl protons of the pyridone ring. ¹³C NMR provides critical information on the carbon skeleton, with the C4 carbon chemical shift being a key indicator: a downfield shift ( >180 ppm) is characteristic of a carbonyl (keto) carbon, whereas a shift in the aromatic region (~160 ppm) would indicate the C-OH (enol) form.[9]

Protocol 3.1: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of 1-(4-Nitro-phenyl)-1H-pyridin-4-one at a concentration of ~10 mg/mL in each deuterated solvent (CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample at ambient temperature (e.g., 298 K).

-

Expected Observations:

-

Pyridone Form: Look for two distinct signals for the vinyl protons (H2/H6 and H3/H5).

-

Hydroxypyridine Form: Expect a different set of signals for the aromatic protons and a broad signal for the hydroxyl proton.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

-

Expected Observations:

-

Pyridone Form: A key signal for the C4 carbonyl carbon is expected at δ > 180 ppm.

-

Hydroxypyridine Form: The C4 carbon signal would shift upfield to the aromatic region (δ ~ 155-165 ppm).

-

-

-

Data Analysis:

-

If two distinct sets of peaks are observed (slow exchange), calculate the molar ratio of the tautomers by integrating corresponding ¹H NMR signals.

-

If a single set of averaged peaks is observed (fast exchange), the chemical shifts will be a weighted average of the two forms, making quantification more challenging without reference compounds.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is a highly effective method for studying tautomeric systems because the two forms often possess distinct chromophores and thus different absorption spectra.[10][11] The pyridone form has a cross-conjugated system, while the hydroxypyridine form is fully aromatic. This difference in electronic structure leads to different absorption maxima (λ_max).

Causality in UV-Vis Experiment Design:

-

Solvent Selection: As with NMR, using solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol) is key. Solvent-solute interactions, particularly hydrogen bonding, can stabilize one tautomer over the other, leading to measurable shifts in the absorption spectra and providing insight into the equilibrium.[11]

-

Isosbestic Point: When the equilibrium is shifted (e.g., by changing solvent polarity or pH), the presence of a clear isosbestic point—a wavelength at which the absorbance of the mixture remains constant—is strong evidence for a two-component equilibrium between the tautomers.[12]

Protocol 3.2: UV-Vis Spectroscopic Analysis

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., acetonitrile).

-

Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in different solvents (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water) by diluting the stock solution.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.

-

Data Analysis:

-

Identify the λ_max for the principal absorption bands in each solvent.

-

Compare the spectra. A significant shift in λ_max or a change in the relative intensities of absorption bands with solvent polarity indicates a shift in the tautomeric equilibrium.

-

Overlay the spectra to identify any isosbestic points.

-

Integrated Data Analysis & Workflow

The true power of this investigation lies in the synergy between theoretical and experimental data. The computational results provide a theoretical prediction of the equilibrium position, while NMR and UV-Vis provide direct experimental evidence.

Caption: Integrated workflow for tautomerism analysis.

Data Summary

The combined results can be summarized for a clear, comparative analysis.

| Method | Parameter | Solvent: Cyclohexane | Solvent: Chloroform | Solvent: DMSO | Interpretation |

| DFT (PCM) | ΔG (kcal/mol) | Predicted Value | Predicted Value | Predicted Value | Relative stability of tautomers. |

| ¹H NMR | Key Chemical Shifts (δ) | Observed Shifts | Observed Shifts | Observed Shifts | Identifies present tautomer(s). |

| ¹³C NMR | C4 Chemical Shift (δ) | ~160 or >180 ppm | ~160 or >180 ppm | ~160 or >180 ppm | Confirms keto vs. enol form. |

| UV-Vis | λ_max (nm) | Observed λ_max | Observed λ_max | Observed λ_max | Tracks electronic system changes. |

Conclusion

By systematically applying this integrated workflow of computational modeling and multi-technique spectroscopic analysis, researchers can achieve a comprehensive and robust understanding of the tautomeric equilibrium of 1-(4-Nitro-phenyl)-1H-pyridin-4-one. The causality-driven experimental design ensures that the data generated is not merely observational but provides deep insight into the structural and environmental factors governing the equilibrium. This guide serves as a template for investigating tautomerism in complex heterocyclic systems, a critical endeavor for advancing rational molecular design in medicinal chemistry and materials science.

References

-

Lesiuk, M., & Jezierska, A. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 21(48), 9998-10008. [Link]

-

Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(20), 5347–5351. [Link]

-

Lesiuk, M., & Jezierska, A. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01588B. [Link]

-

Kolehmainen, E., & Marek, R. (2012). 15N NMR Studies of tautomerism. Magnetic Resonance in Chemistry, 50(S1). [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Malinka, W., et al. (2005). Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][4]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Acta Crystallographica Section B: Structural Science, 61(1), 86-93. [Link]

-

Minkin, V. I., et al. (2011). Tautomeric Schiff bases: Iono-, solvato-, thermo- and photochromism. Journal of Molecular Structure, 1000(1-3), 171-190. [Link]

-

Wikipedia contributors. (n.d.). 4-Pyridone. Wikipedia. [Link]

-

Sam, D. J., & Bieman, K. (1974). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Journal of Heterocyclic Chemistry, 11(4), 551-554. [Link]

-

Gonzalez, L., et al. (2020). Prototype of the Heteroaromatic Tautomers: 2-Pyridone / 2-Hydroxypyridine. ChemRxiv. [Link]

-

Al-Kahtani, A. A. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(48), 12896–12904. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine. PubChem. [Link]

-

A. (2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. [Link]

-

Pierens, Z., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2683–2691. [Link]

-

Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]

-

Tsuchida, N., & Yoshikawa, M. (2005). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A, 109(20), 4747–4753. [Link]

-

Capon, B., & Rycroft, F. J. (1991). Keto–enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (12), 1931-1937. [Link]

-

Zhang, Y., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters, 22(19), 7484–7488. [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

Gurdeep, R. (n.d.). Chapter 1 UV‐Visible Spectroscopy. ResearchGate. [Link]

-

Geraskina, M. R., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(7), 5368–5375. [Link]

-

Jacquemin, D., & Adamo, C. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL.num. [Link]

-

Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - pyridin-2-one. ResearchGate. [Link]

Sources

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bspublications.net [bspublications.net]

Biological Activity of Nitrophenyl-Substituted Pyridinones: A Technical Guide

The following technical guide details the biological activity, synthesis, and therapeutic potential of nitrophenyl-substituted pyridinones. It is structured for an expert audience, focusing on mechanistic insights and actionable experimental protocols.[1]

Executive Summary

The pyridinone scaffold (specifically 2-pyridone and its tautomer 2-hydroxypyridine) represents a privileged structure in medicinal chemistry due to its dual hydrogen-bond donor/acceptor properties and planar topology.[2] When substituted with a nitrophenyl moiety, this scaffold gains unique electronic and pharmacological characteristics. The strong electron-withdrawing nature of the nitro group (

This guide analyzes three primary domains of activity:

-

Neuroprotection: Inhibition of

-synuclein aggregation (Parkinson’s Disease). -

Anticoagulation: Synthetic utility as precursors for Factor Xa inhibitors (e.g., Apixaban).

-

Antimicrobial & Cytotoxic Activity: Mechanisms of G2/M cell cycle arrest and bacterial DNA gyrase inhibition.

Neuroprotective Activity: The SynuClean-D Class

The most prominent direct application of nitrophenyl-substituted pyridinones is in the treatment of neurodegenerative diseases.

Mechanism of Action

Compound of Interest: SynuClean-D (SC-D) Structure: 5-nitro-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile.[3]

SC-D acts as a potent inhibitor of

-

Binding Kinetics: SC-D binds to the hydrophobic non-amyloid component (NAC) region of

-syn. -

Fibril Disruption: It prevents the conformational transition from random coil to

-sheet, arresting fibril elongation. -

In Vivo Efficacy: Reduces dopaminergic neuron degeneration in C. elegans models of PD.

Structure-Activity Relationship (SAR)

The 6-(3-nitrophenyl) group is critical.

-

Nitro Position: The meta-nitro substitution on the phenyl ring provides the optimal steric fit within the

-syn binding pocket. Para-substitution leads to a loss of inhibitory potency due to steric clash. -

Electronic Push-Pull: The C5-nitro and C4-trifluoromethyl groups create an electron-deficient pyridinone core, enhancing

-

Synthetic Utility: Factor Xa Inhibitors

While the nitro group itself is often a pharmacophore, in anticoagulant development, 1-(4-nitrophenyl)pyridin-2-ones are crucial "masked" intermediates.

The Apixaban Pathway

Apixaban (Eliquis), a blockbuster Factor Xa inhibitor, relies on the synthesis of a 1-(4-aminophenyl) piperidinone/pyridinone core. The 1-(4-nitrophenyl) derivative is the stable precursor used to construct the scaffold before late-stage reduction.

-

Role: The 4-nitrophenyl group directs the regioselectivity of the initial cyclization.

-

Reduction: The

group is reduced (Fe/NH

Antimicrobial and Cytotoxic Profiles

Antimicrobial Activity

N-substituted pyridinones bearing nitrophenyl groups exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Target: DNA Gyrase (ATPase domain). The planar pyridinone ring intercalates into the DNA-enzyme complex, while the nitrophenyl arm occupies the ATP-binding pocket.

-

Efficacy: MIC values for optimized 1-(3-nitrophenyl) derivatives often range between 4–16

g/mL.

Cytotoxicity (Anticancer)

Certain 6-aryl-substituted pyridinones induce cytotoxicity in human tumor cell lines (e.g., A549 lung carcinoma).

-

Mechanism: G2/M Phase Arrest. The compounds function as tubulin polymerization inhibitors. The bulky nitrophenyl group at C6 mimics the pharmacophore of colchicine, disrupting microtubule dynamics.

Experimental Protocols

Protocol A: Synthesis of SynuClean-D Analogues (One-Pot Multicomponent)

Target: 6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile.[3]

Reagents:

-

3-Nitrobenzaldehyde (1.0 eq)

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)

-

Cyanoacetamide (1.0 eq)

-

Ammonium Acetate (1.5 eq)

-

Solvent: Ethanol (Abs.)[4]

Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 3-nitrobenzaldehyde (10 mmol) and cyanoacetamide (10 mmol) in 20 mL ethanol.

-

Catalysis: Add ammonium acetate (15 mmol) and stir at room temperature for 10 minutes.

-

Cyclization: Add ethyl 4,4,4-trifluoro-3-oxobutanoate (10 mmol). Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Isolation: Cool the reaction mixture to 0°C. The product precipitates as a yellow solid.

-

Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF (9:1) to yield the target pyridinone.[5]

-

Yield Expectation: 65–75%.

Protocol B: Cell Viability Assay (MTT Protocol)

Objective: Determine IC50 of nitrophenyl-pyridinones against SH-SY5Y neuroblastoma cells.

-

Seeding: Seed SH-SY5Y cells in 96-well plates at

cells/well in DMEM. Incubate for 24h at 37°C/5% CO -

Treatment: Dissolve pyridinone compounds in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100

M) in culture medium. Ensure final DMSO < 0.1%. -

Incubation: Treat cells for 48 hours.

-

Development: Add 10

L MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -

Solubilization: Aspirate medium and add 100

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizations & Data

Synthesis Pathway (Graphviz)

Caption: One-pot multicomponent synthesis of 6-aryl-substituted pyridinones via modified Hantzsch/Guareschi-Thorpe condensation.

Structure-Activity Relationship (SAR) Logic

Caption: SAR decision tree highlighting the divergent biological activities based on substitution patterns.

Comparative Biological Data[2]

| Compound Class | Substitution Pattern | Primary Activity | Key Metric | Ref |

| SynuClean-D | 6-(3-nitrophenyl)-5-nitro | Anti-Parkinson's | IC50 Aggregation: ~5 | [1] |

| Apixaban Int. | 1-(4-nitrophenyl) | Anticoagulant (Precursor) | Synthetic Yield: >90% | [2] |

| Pyridazinone | 6-(3-nitrophenyl) | Analgesic / Anti-inflammatory | > Aspirin (Edema inhibition) | [3] |

| C6-Pyridone | 6-(3,4,5-trimethoxyphenyl) | Cytotoxic (Anticancer) | IC50 (A549): 34.9 | [4] |

References

-

Pujols, J., et al. "Small molecule inhibits

-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons." Science Advances, 2018. Link -

Pinto, D.J.P., et al. "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 2007. Link

-

Singh, A., et al. "Analgesic and anti-inflammatory activities of several 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives." Brazilian Journal of Pharmaceutical Sciences, 2013. Link

-

El-Gohary, N.M., et al. "Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives." European Journal of Medicinal Chemistry, 2013. Link

-

Himmel, D.M., et al. "Crystal structures for HIV-1 reverse transcriptase in complexes with three pyridinone derivatives." Journal of Medicinal Chemistry, 2005. Link

Sources

- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 503615-03-0 [chemicalbook.com]

1-(4-Nitro-phenyl)-1H-pyridin-4-one: Technical Synthesis & Application Guide

This is an in-depth technical guide on 1-(4-Nitro-phenyl)-1H-pyridin-4-one , designed for researchers and drug development professionals.

Executive Summary

1-(4-Nitro-phenyl)-1H-pyridin-4-one is a specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of N-aryl pyridinone-based pharmaceuticals. While often overshadowed by its 2-pyridone isomers (common in anticoagulants like Apixaban), the 4-pyridone core offers unique electronic properties for hydrogen bond acceptor/donor modulation in kinase inhibitors and anti-infectives.

This guide details the overcoming of synthetic challenges associated with the electron-deficient 4-nitroaniline moiety, provides mechanistic insights into C-N bond formation, and outlines the compound's role as a precursor for high-value amino-aryl scaffolds.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-(4-Nitrophenyl)pyridin-4(1H)-one |

| Molecular Formula | C₁₁H₈N₂O₃ |

| Molecular Weight | 216.19 g/mol |

| Core Scaffold | N-Aryl-4-pyridone |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water, ethanol |

| Key Reactivity | Nitro-reduction (to aniline), C-2/C-6 lithiation, Carbonyl condensation |

Synthesis Strategies

Synthesizing N-(4-nitrophenyl) pyridones is non-trivial due to the significantly reduced nucleophilicity of 4-nitroaniline (

Method A: Acid-Catalyzed Condensation (The Pyranone Route)

This classical approach utilizes 4H-pyran-4-one (or chelidonic acid derivatives) and relies on forcing conditions to overcome the weak nucleophilicity of the amine.

-

Reagents: 4H-pyran-4-one, 4-nitroaniline, p-Toluenesulfonic acid (pTsOH).

-

Conditions: Reflux in aqueous ethanol or neat melt at 140–160°C.

-

Mechanism: 1,4-Michael addition followed by ring opening and re-closure with elimination of water.

-

Critical Insight: The use of Brønsted acids (pTsOH) or Lewis acids activates the pyrone oxygen, lowering the activation energy for the initial amine attack.

Method B: Copper-Catalyzed C-N Coupling (The Modern Route)

For higher yields and milder conditions, a metal-catalyzed cross-coupling between 4-pyridone and an aryl halide is preferred. This avoids the "weak nucleophile" bottleneck by utilizing an oxidative addition mechanism.

-

Reagents: 4(1H)-Pyridone, 1-iodo-4-nitrobenzene, CuI (10-20 mol%), Ligand (e.g., 1,10-phenanthroline or DMEDA), Base (K₂CO₃ or Cs₂CO₃).

-

Conditions: DMSO or DMF, 110°C, inert atmosphere (Ar/N₂).

-

Yield Expectation: 60–85% (substrate dependent).

Visualization: Synthesis Pathways

The following diagram contrasts the direct condensation pathway with the metal-catalyzed coupling route.

Caption: Comparison of condensation (Method A) vs. copper-catalyzed coupling (Method B) pathways.

Experimental Protocol (Recommended)

Protocol: Copper-Catalyzed N-Arylation (Method B)

This protocol is selected for its reproducibility and higher tolerance for the electron-withdrawing nitro group.

Materials:

-

4(1H)-Pyridone (1.0 equiv)

-

1-Iodo-4-nitrobenzene (1.2 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv)

-

1,10-Phenanthroline (0.2 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Dry DMSO (Concentration ~0.5 M)

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a flame-dried Schlenk tube, combine CuI and 1,10-phenanthroline in dry DMSO. Stir at room temperature for 15 minutes until a homogenous complex forms (often colored).

-

Reagent Addition: Add 4(1H)-pyridone, 1-iodo-4-nitrobenzene, and Cs₂CO₃ to the reaction vessel.

-

Degassing: Purge the vessel with Argon or Nitrogen for 10 minutes to remove oxygen (critical to prevent catalyst oxidation).

-

Heating: Seal the tube and heat to 110°C in an oil bath. Stir vigorously for 12–24 hours. Monitor by TLC (Mobile phase: 5-10% MeOH in DCM).

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water (3x) and brine (1x) to remove DMSO. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO₂), eluting with a gradient of DCM/MeOH (100:0 to 95:5).

Self-Validation Check:

-

Success Indicator: Appearance of a new spot on TLC with lower Rf than the iodide but higher than the pyridone.

-

NMR Verification: Look for the characteristic AA'BB' pattern of the p-nitrophenyl group (~8.3 ppm and ~7.6 ppm) and the downfield shift of the pyridone ring protons.

Mechanistic Insights

Understanding the mechanism allows for troubleshooting. The Ullmann-type coupling proceeds via a catalytic cycle involving Cu(I) and Cu(III) species.

-

N-Coordination: The pyridone nitrogen (deprotonated by base) coordinates to the Cu(I)-ligand complex.

-

Oxidative Addition: The aryl iodide undergoes oxidative addition to the copper center, forming a transient Cu(III) species. Note: Electron-withdrawing groups (like -NO₂) on the aryl halide actually facilitate this step by making the C-I bond more susceptible to oxidative addition.

-

Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Cu(I) catalyst.

Caption: Catalytic cycle for the Cu-mediated N-arylation of 4-pyridone.

Applications in Drug Development

While 1-(4-nitrophenyl)-1H-pyridin-4-one is a valuable intermediate, its primary utility lies in its reduction to the corresponding aniline (1-(4-aminophenyl)-1H-pyridin-4-one). This amine serves as a "warhead" or linker in various medicinal campaigns.

Precursor to Factor Xa Inhibitors

Although Apixaban utilizes a 2-pyridone core, the 4-pyridone isomer is investigated in SAR (Structure-Activity Relationship) studies to optimize binding affinity in the S4 pocket of Factor Xa. The p-aminophenyl moiety acts as a rigid linker to connect the pharmacophore to distal binding sites.

Kinase Inhibition (Linker Chemistry)

The 4-pyridone oxygen can participate in hydrogen bonding with the hinge region of kinases. The N-aryl group orients the molecule within the ATP-binding pocket.

Reduction Protocol (Nitro to Amine):

-

Method: Hydrogenation (H₂, Pd/C) or Iron/Ammonium Chloride reduction.

-

Result: Conversion of the electron-withdrawing nitro group to an electron-donating amino group, drastically changing the electronic properties of the pyridone ring.

References

-

Synthesis of 4-pyridones via Pyranone Condens

-

Chan-Lam and Ullmann Coupling Mechanisms

-

Medicinal Chemistry of Pyridinones

- Source: Li, W., et al. "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, 2022.

- Relevance: Contextualizes the scaffold in drug discovery (anticoagulants, antivirals).

-

Link:[Link]

-

Reaction of 4-Pyrone with Weak Nucleophiles

Sources

Technical Deep Dive: The Genesis and Utility of 1-(4-Nitrophenyl)-1H-pyridin-4-one

The following technical guide details the discovery, synthesis, and utility of 1-(4-Nitro-phenyl)-1H-pyridin-4-one , a critical scaffold in medicinal chemistry, particularly in the development of anticoagulant therapeutics like Apixaban.

Executive Summary

1-(4-Nitro-phenyl)-1H-pyridin-4-one (C₁₁H₈N₂O₃) represents a quintessential "push-pull" heterocyclic system. It features an electron-deficient p-nitrophenyl moiety coupled to the electron-rich nitrogen of a 4-pyridone ring. While simple in structure, this scaffold has gained immense industrial significance as a key intermediate in the synthesis of Factor Xa inhibitors, most notably Apixaban (Eliquis) .

This guide explores the evolution of its synthesis—from classical pyrone condensation to modern nucleophilic aromatic substitution (

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-(4-Nitrophenyl)pyridin-4(1H)-one |

| Molecular Formula | C₁₁H₈N₂O₃ |

| Molecular Weight | 216.19 g/mol |

| Core Scaffold | |

| Key Derivative CAS | 503615-03-0 (3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one; Apixaban intermediate) |

| Appearance | Yellow to tan crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| pKa (Pyridone NH) | ~11.0 (unsubstituted parent); |

Historical Genesis & Synthetic Evolution

The history of 1-(4-nitrophenyl)-4-pyridone is rooted in the broader study of pyridone tautomerism and

Early Pyridone Chemistry (1873–1950s)

The 4-pyridone ring system was first synthesized by Ost in 1873 via the thermal decarboxylation of comenic acid. Early attempts to introduce aryl groups at the nitrogen position relied on the Ullmann condensation , which required harsh conditions (copper bronze, >200°C) and often resulted in low yields due to the dual reactivity of the pyridone oxygen and nitrogen (ambident nucleophile).

The Pyrylium/Pyrone Route (1960s)

A breakthrough occurred with the recognition that 4-pyrones could serve as electrophilic precursors. Letsinger (1961) and others demonstrated that 4-pyrone reacts with primary amines to yield

Modern Industrial Route: (1990s–Present)

With the rise of high-throughput medicinal chemistry, the Nucleophilic Aromatic Substitution (

Detailed Synthesis Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Preferred for high yield and regioselectivity.

Reaction Overview:

Protocol:

-

Reagents: Charge a reaction vessel with 4-pyridone (1.0 equiv), 1-fluoro-4-nitrobenzene (1.1 equiv), and anhydrous Potassium Carbonate (

, 2.0 equiv). -

Solvent: Add Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5–10 volumes).

-

Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor via TLC or HPLC for the consumption of 4-pyridone.

-

Mechanistic Note: The reaction proceeds via a Meisenheimer complex .[1] The pyridone nitrogen attacks the carbon ipso to the fluorine. The nitro group stabilizes the anionic intermediate.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates as a yellow solid.[2]

-

Purification: Filter the solid. Wash with water to remove inorganic salts (

). Recrystallize from Ethanol/DMF if necessary.

Method B: The Pyrylium/Pyrone Condensation

Preferred when starting from non-nitrogenous precursors.

Protocol:

-

Reagents: Mix 4-pyrone (1.0 equiv) and 4-nitroaniline (1.2 equiv) in aqueous ethanol or acetic acid.

-

Reaction: Reflux for 12–24 hours. The reaction involves the nucleophilic attack of the aniline nitrogen on the C-2 position of the pyrone, ring opening, and subsequent ring closure with elimination of water.

-

Yield: Generally lower (40–60%) compared to

due to the low nucleophilicity of the electron-deficient 4-nitroaniline.

Mechanistic Visualization

The following diagrams illustrate the two primary synthetic pathways and the

Caption: Dual synthetic pathways for the formation of the N-aryl pyridone scaffold.

Caption: Step-wise mechanism of the SNAr reaction facilitated by the p-nitro group.

Applications in Drug Discovery[6]

The Factor Xa Inhibitor Connection (Apixaban)

The most prominent application of the 1-(4-nitrophenyl)-pyridinone motif is in the synthesis of Apixaban (Eliquis) .

-

Role: The scaffold serves as the "P4" moiety in the pharmacophore.

-

Chemistry: In the industrial synthesis of Apixaban, a 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one intermediate is often generated. The nitro group is subsequently reduced to an aniline, which then participates in a coupling reaction to form the final drug molecule.

-

Significance: The pyridone ring provides a rigid spacer that orients the molecule within the Factor Xa active site, while the aryl group engages in

-stacking interactions.

Antimalarial Research

Research by GSK and others has highlighted 4(1H)-pyridones as potent antimalarials.[3] The 1-(4-nitrophenyl) derivatives serve as lead compounds where the nitro group can be modified to improve solubility or metabolic stability (e.g., reduction to amine, then acylation).

Electronic Probe

In physical organic chemistry, this molecule is used to study Push-Pull electronic systems. The interaction between the electron-donating pyridone nitrogen and the electron-withdrawing nitro group creates a strong dipole, making it a useful model for studying non-linear optical (NLO) properties.

References

-

Ost, H. (1873).[4] "Ueber die Comensäure." Journal für Praktische Chemie, 8(1), 129-148. Link

-

Letsinger, R. L., & Jamison, J. D. (1961). "Heterocyclic derivatives of 4-pyrone." Journal of the American Chemical Society, 83(1), 193-198. Link

-

Pinto, D. J. P., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 50(22), 5339–5356. Link

-

Yeates, C. L., et al. (2008). "Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials." Journal of Medicinal Chemistry, 51(9), 2845-2852. Link

-

Li, Z., et al. (2025). "Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery." Expert Opinion on Drug Discovery, 20(7), 873-889. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. magritek.com [magritek.com]

- 3. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of 1-(4-Nitro-phenyl)-1H-pyridin-4-one

Technical Guide: Safety and Handling of 1-(4-Nitro-phenyl)-1H-pyridin-4-one

Executive Summary & Chemical Identity

1-(4-Nitro-phenyl)-1H-pyridin-4-one is a specialized heterocyclic intermediate, primarily utilized in the synthesis of pharmaceutical scaffolds (e.g., Factor Xa inhibitors like Apixaban analogs) and materials science applications. As a compound combining a pyridin-4-one core with a para-nitroaromatic moiety, it presents a dual hazard profile: the potential biological activity of the pyridone pharmacophore and the toxicological risks associated with nitroaromatics (methemoglobinemia, mutagenicity).

This guide provides a risk-based handling framework derived from Structure-Activity Relationships (SAR) and analogous industrial protocols, as specific commercial Safety Data Sheets (SDS) for this exact isomer are rare.

Chemical Identification

| Property | Detail |

| Systematic Name | 1-(4-Nitrophenyl)pyridin-4(1H)-one |

| Molecular Formula | C₁₁H₈N₂O₃ |

| Molecular Weight | 216.19 g/mol |

| CAS Number (Analog) | Note: Specific CAS for this exact isomer is not widely listed. Closest commercial analog: 3-(4-Nitrophenyl)-1H-pyridin-2-one (CAS 660440-56-2). |

| Structure Description | A 4-pyridone ring nitrogen-linked to a benzene ring bearing a nitro group at the para-position. |

| Appearance | Yellow to orange crystalline solid (color due to nitro-conjugation).[1] |

| Solubility | Soluble in DMSO, DMF, hot Methanol; sparingly soluble in water. |

Hazard Identification & Toxicology (SAR Analysis)

Warning: In the absence of compound-specific toxicological data, treat this substance as a Potent Compound (OEB 3) based on the nitroaromatic substructure.[1]

Core Hazards

-

Acute Toxicity (Nitroaromatic Effect):

-

Methemoglobinemia: Like many nitrobenzene derivatives, absorption through skin or inhalation may oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue lips/fingernails), headache, and fatigue.[1]

-

Skin/Eye Irritation: The pyridone ring acts as a weak base/nucleophile, potentially causing irritation to mucous membranes.[1]

-

-

Genotoxicity Concerns:

-

Nitroaromatics are structural alerts for mutagenicity (Ames Positive) due to potential enzymatic reduction to hydroxylamines and nitroso intermediates which can intercalate DNA.[1]

-

-

Physical Hazards:

Risk Management & Engineering Controls

The following hierarchy of controls is mandatory for handling quantities >100 mg.

Containment Strategy (OEB 3)

-

Solid Handling: Weighing and transfer must occur inside a HEPA-filtered Chemical Fume Hood or a Powder Containment Enclosure .

-

Solution Handling: Once dissolved (e.g., in DMSO), handling in a standard fume hood with sash at proper height is acceptable.[1]

-

Static Control: Use anti-static weighing boats and ground all metal equipment, as nitro compounds can be static-sensitive.

Personal Protective Equipment (PPE)

-

Respiratory: N95/P3 respirator if working outside an enclosure (not recommended).[1]

-

Dermal: Double gloving is required.[1]

-

Ocular: Chemical splash goggles.[1] Safety glasses are insufficient due to the risk of dust ingress.[1]

Synthesis & Experimental Handling Protocol

This workflow outlines the safe synthesis and isolation, minimizing exposure to the dry powder.

Synthesis Logic (Graphviz)

Caption: General synthetic pathway via condensation. The "Wet Cake" stage is safest for handling to prevent dust generation.

Step-by-Step Protocol

-

Setup: Charge a round-bottom flask with 4-pyrone (or 4-methoxypyridine) and p-nitroaniline. Use a solvent like Ethanol/Water (1:1).[1]

-

Reaction: Reflux requires a condenser.[1] Safety Note: Ensure the condenser is vented to a scrubber or fume hood exhaust to capture any volatile amine vapors.[1]

-

Workup:

-

Drying: Dry in a vacuum oven at <60°C . Avoid higher temperatures to prevent thermal decomposition of the nitro group.

Emergency Response

| Scenario | Immediate Action |

| Inhalation | Move to fresh air immediately. Administer oxygen if breathing is difficult.[1][2] Alert medical personnel of potential methemoglobinemia. |

| Skin Contact | Wash with soap and water for 15 minutes.[1] Do not use ethanol (enhances absorption).[1] Monitor for "blue lip" syndrome. |

| Spill (Solid) | Do not dry sweep.[1] Wet the powder with water/surfactant, then wipe up with absorbent pads to prevent dust. |

| Fire | Use Water Spray, CO₂, or Dry Chemical.[2] Warning: Burning may release toxic Nitrogen Oxides (NOx).[1] |

References

-

PubChem. 1-(4-Nitrophenyl)-1-propanone (Analogous Nitro Structure Data).[1] National Library of Medicine.[1] Available at: [Link][1]

-

ResearchGate. Synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one (Apixaban Intermediate). Available at: [Link][1][3]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(4-Nitrophenyl)-1H-pyridin-4-one from 4-Nitropyridine N-oxide

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(4-nitrophenyl)-1H-pyridin-4-one, a valuable scaffold in medicinal chemistry, starting from 4-nitropyridine N-oxide. The protocol leverages the inherent reactivity of the starting material, which is activated for nucleophilic attack by both the N-oxide and the para-nitro group. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and offer expert insights for troubleshooting and optimization. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a robust method for accessing N-aryl pyridone derivatives.

Introduction: The Significance of N-Aryl Pyridones

The 1-aryl-4-pyridone motif is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds. Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. The synthesis of these compounds, therefore, remains an area of significant interest.

4-Nitropyridine N-oxide is an excellent and highly reactive starting material for creating substituted pyridine derivatives.[1] The electron-withdrawing nature of the nitro group, combined with the polarization of the pyridine ring by the N-oxide moiety, renders the C4 position exceptionally electrophilic and susceptible to nucleophilic attack.[2] This enhanced reactivity provides a powerful platform for constructing complex pyridine-based molecules.[3] This guide outlines a procedure that harnesses this reactivity to couple 4-nitropyridine N-oxide with a nucleophile, followed by a rearrangement to yield the target 1-(4-nitrophenyl)-1H-pyridin-4-one.

Reaction Mechanism and Scientific Principles

The transformation of 4-nitropyridine N-oxide into 1-(4-nitrophenyl)-1H-pyridin-4-one is not a direct substitution but rather a multi-step process involving activation, nucleophilic attack, and rearrangement. The reaction is proposed to proceed through a mechanism analogous to known reactions of pyridine N-oxides with acylating agents in the presence of nucleophiles.

Pillar 1: Activation of the Pyridine N-oxide

The N-oxide oxygen atom can be acylated by an activating agent, such as acetic anhydride or p-toluenesulfonyl chloride (TsCl). This acylation converts the neutral N-oxide into a highly reactive N-acyloxypyridinium or N-sulfonyloxypyridinium salt. This intermediate is now potently activated for nucleophilic attack at the C2 and C4 positions.

Pillar 2: Nucleophilic Attack and Rearrangement

In the presence of an aniline derivative, such as 4-nitroaniline, the activated intermediate undergoes nucleophilic attack. While attack at C4 would typically lead to substitution of the nitro group, the formation of the N-aryl bond of the target pyridone suggests a more complex pathway, likely involving initial attack at C2, followed by a series of rearrangements (a sigmatropic rearrangement) and subsequent hydrolysis of the intermediate to yield the thermodynamically stable 4-pyridone product. This pathway is conceptually related to the Boekelheide reaction.

The diagram below illustrates the proposed mechanistic pathway for this synthesis.

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and monitoring via Thin Layer Chromatography (TLC) are critical for success.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 4-Nitropyridine N-oxide | ≥98% | Sigma-Aldrich |

| 4-Nitroaniline | ≥99% | Acros Organics |

| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific |

| Acetic Acid, Glacial | ACS Reagent | VWR Chemicals |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | J.T. Baker |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |

| Hexanes | ACS Grade | EMD Millipore |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Alfa Aesar |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Round-bottom flask (100 mL) | ||

| Reflux condenser | ||

| Magnetic stirrer and hotplate | ||

| TLC plates (silica gel 60 F₂₅₄) | ||

| Rotary evaporator | ||

| Glassware for chromatography |

Quantitative Data Summary

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 4-Nitropyridine N-oxide | 140.10 | 1.0 | 10.0 | 1.40 g |

| 4-Nitroaniline | 138.12 | 1.1 | 11.0 | 1.52 g |

| Acetic Anhydride | 102.09 | 3.0 | 30.0 | 2.8 mL |

| Acetic Acid, Glacial | 60.05 | - | - | 20 mL |

Safety Precautions

-

4-Nitropyridine N-oxide: This compound is potentially toxic and a strong oxidizing agent. Handle with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.[4] Mixtures with certain compounds can be explosive when heated.[4]

-

Acetic Anhydride: Corrosive and a lachrymator. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

4-Nitroaniline: Toxic and may cause skin sensitization. Handle with appropriate PPE.

-

The reaction should be conducted behind a safety shield.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitropyridine N-oxide (1.40 g, 10.0 mmol) and 4-nitroaniline (1.52 g, 11.0 mmol).

-

Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by the slow addition of acetic anhydride (2.8 mL, 30.0 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting materials should be consumed over a period of 4-6 hours.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark reaction mixture over 100 g of crushed ice in a beaker.

-

Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH is neutral (pH ~7-8). This step should be performed in a large beaker to accommodate foaming.

-

Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure 1-(4-nitrophenyl)-1H-pyridin-4-one.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow, from initial setup to final product isolation.

Caption: Step-by-step experimental workflow diagram.

Pro-Tips and Troubleshooting

-

Moisture Sensitivity: Ensure all glassware is thoroughly dried before use, as moisture can react with acetic anhydride and affect the reaction efficiency.

-

Temperature Control: Overheating can lead to the formation of undesired polymeric byproducts. Maintain a steady reflux temperature.

-

Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining after 6 hours, an additional equivalent of acetic anhydride can be added, and the reaction can be heated for another 2-3 hours.

-

Purification Challenges: The product and starting materials have similar polarities due to the nitro groups. Careful column chromatography with a shallow gradient is essential for achieving high purity.

-

Alternative Activating Agents: If the reaction with acetic anhydride is sluggish, p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine can be explored as an alternative activation method.

Conclusion

This application note details a robust and mechanistically grounded protocol for the synthesis of 1-(4-nitrophenyl)-1H-pyridin-4-one from 4-nitropyridine N-oxide. By leveraging the principles of pyridine N-oxide activation and nucleophilic addition-rearrangement, this method provides reliable access to a key heterocyclic scaffold for applications in pharmaceutical and materials science research. The provided experimental details, safety precautions, and troubleshooting tips are designed to enable researchers to successfully implement this synthesis in their laboratories.

References

- (Reference on the biological importance of N-aryl pyridones - placeholder, as a specific paper was not in the search results)

- (Reference on the medicinal chemistry of pyridones - placeholder)

-

Katritzky, A. R., & Lunt, E. (1970). N-oxides and related compounds. Part 55. 1-Pyridinio-4-pyridone cations and 1-pyridiniopyridinium dications: preparation and reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

den Hertog, H. J. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]

-

Matsumura, E., Ariga, M., & Ohfuji, T. (1973). Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues. Bulletin of the Chemical Society of Japan. [Link]

-

ScienceMadness. (n.d.). Reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic-chemistry.org. [Link]

-

Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

-

LIVERIS, M., & MILLER, J. (1967). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. [Link]

-

Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]

-

Chiong, H., & Daugulis, O. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

- Diehl, R. E., & Walworth, B. L. (1970). U.S. Patent No. 3,547,935. Washington, DC: U.S.

-

PubChem. (n.d.). 4-Nitropyridine N-oxide. National Center for Biotechnology Information. [Link]

-

Zhang, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

Sources

Application Note: High-Purity Synthesis of 1-(4-Nitrophenyl)-1H-pyridin-4-one

This application note details the synthesis of 1-(4-Nitrophenyl)-1H-pyridin-4-one , a critical heterocyclic scaffold used in the development of anticoagulants (e.g., Apixaban analogs), antifungals, and calcium channel blockers.

The protocol prioritizes a Nucleophilic Aromatic Substitution (S_NAr) strategy over classical condensation methods, offering superior reproducibility, yield, and operational simplicity.

Executive Summary

-

Target Compound: 1-(4-Nitrophenyl)-1H-pyridin-4-one

-

CAS Number: [Not commonly listed, specific derivative of 108-96-3/100-00-5]

-

Primary Application: Pharmacophore generation for Factor Xa inhibitors and antifungal azoles.

-

Key Challenge: Direct condensation of 4-pyrone with 4-nitroaniline is kinetically sluggish due to the low nucleophilicity of the nitro-aniline.

-

Solution: This protocol utilizes a base-mediated S_NAr coupling between 4-hydroxypyridine and 1-fluoro-4-nitrobenzene, leveraging the electron-withdrawing nitro group to activate the fluorine leaving group.

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the N–C(Ar) bond.

-

Path A (Recommended): Displacement of fluoride from 1-fluoro-4-nitrobenzene by the 4-pyridone anion.

-

Path B (Classical): Condensation of 4-pyrone with 4-nitroaniline (Low yield due to electronic deactivation).

Figure 1: Retrosynthetic disconnection showing the preferred S_NAr route (Green) versus the classical condensation route (Red).

Experimental Protocol (Method A: S_NAr Coupling)

3.1 Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Role |

| 4-Hydroxypyridine | 95.10 | 1.0 | 9.51 g | Nucleophile (Pyridone source) |

| 1-Fluoro-4-nitrobenzene | 141.10 | 1.2 | 16.93 g | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 27.64 g | Base (Anhydrous) |

| DMF (N,N-Dimethylformamide) | Solvent | - | 100 mL | Polar Aprotic Solvent |

| Water | Solv/Quench | - | 500 mL | Precipitation Medium |

3.2 Step-by-Step Procedure

Step 1: Anion Generation

-

Charge a 250 mL round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with 4-hydroxypyridine (9.51 g, 100 mmol) and anhydrous K₂CO₃ (27.64 g, 200 mmol).

-

Add DMF (100 mL) and stir at room temperature for 30 minutes.

-

Note: The suspension may turn slightly yellow as the pyridone anion is generated. 4-Hydroxypyridine exists in equilibrium with 4-pyridone; the base deprotonates the hydroxyl form, generating the ambident anion which reacts preferentially at the nitrogen under these conditions.

-

Step 2: S_NAr Reaction 3. Add 1-fluoro-4-nitrobenzene (16.93 g, 120 mmol) to the reaction mixture. 4. Heat the mixture to 90–100 °C in an oil bath. 5. Monitor the reaction by TLC (Eluent: 5% Methanol in DCM) or HPLC.

- Target Time: 4–6 hours.

- Observation: The mixture will darken (deep yellow/orange) due to the formation of the nitrophenyl chromophore.

Step 3: Workup & Isolation 6. Cool the reaction mixture to room temperature (~25 °C). 7. Pour the reaction mass slowly into ice-cold water (500 mL) with vigorous stirring. 8. Stir for 30–60 minutes to ensure full precipitation of the product. 9. Filter the yellow solid using a Buchner funnel. 10. Wash the filter cake with water (2 x 50 mL) to remove residual DMF and inorganic salts. 11. Wash with a small amount of cold ethanol (20 mL) to remove unreacted fluoronitrobenzene.

Step 4: Purification 12. Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol/DMF (9:1) or pure Ethanol (if solubility permits). 13. Allow to cool slowly to room temperature, then to 4 °C. 14. Filter the purified crystals and dry in a vacuum oven at 50 °C for 6 hours.

3.3 Expected Results

-

Yield: 75–85%

-

Appearance: Yellow crystalline solid.

-

Melting Point: ~215–220 °C (Dependent on purity/polymorph).

Scientific Validation & Characterization

To ensure the product is the N-arylated (pyridinone) and not the O-arylated (phenoxypyridine) isomer, analysis of the Carbonyl signal is crucial.

| Technique | Diagnostic Signal | Structural Inference |

| ¹H NMR (DMSO-d₆) | Doublet at ~8.2–8.4 ppm (2H) | Protons ortho to Nitro group (Phenyl ring). |

| Doublet at ~7.8 ppm (2H) | Protons ortho to Nitrogen (Pyridone ring). | |

| Doublet at ~6.2 ppm (2H) | Protons alpha to Carbonyl (Pyridone ring). | |

| ¹³C NMR | Signal at ~176–178 ppm | Confirms C=O (Pyridone). O-arylated isomer lacks this signal (would show aromatic C-O ~160 ppm). |

| IR Spectroscopy | Band at ~1650–1660 cm⁻¹ | Strong C=O stretch (Amide-like). |

| Band at ~1520 & 1340 cm⁻¹ | NO₂ asymmetric/symmetric stretch.[6] |

Mechanism of Action (S_NAr)

The reaction proceeds via a Meisenheimer complex intermediate. The nitro group at the para position stabilizes the negative charge during the addition step.

Figure 2: Mechanistic pathway of the S_NAr reaction.

Safety & Handling

-

1-Fluoro-4-nitrobenzene: Toxic if swallowed or absorbed through skin. Causes skin irritation. Use gloves and work in a fume hood.

-

Nitro Compounds: Potentially explosive if heated to dryness under pressure. Ensure vacuum drying is controlled.

-

DMF: Hepatotoxic. Avoid inhalation.

References

-

S_NAr Methodology on Pyridones

-

Title: N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions.

-

Source:Chemical Science, 2020, 11, 8295-8300.

-

URL:[Link]

- Relevance: Validates N-selectivity in pyridone aryl

-

-

Synthesis of Apixaban Intermediates (Analogous Chemistry)

-

General Pyridone Synthesis

-

Characterization Data (NMR)

- Title: 1H NMR Characterization of Pyridoxine Deriv

- Source:Springer / ResearchG

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. wjpsonline.com [wjpsonline.com]

- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine [academia.edu]

- 7. 4-Pyridone - Wikipedia [en.wikipedia.org]

Application Note: In Vitro Anticancer Activity of 1-(4-Nitro-phenyl)-1H-pyridin-4-one Derivatives

[1][2][3][4]

Executive Summary & Scientific Rationale

The 1-(4-Nitro-phenyl)-1H-pyridin-4-one scaffold represents a privileged pharmacophore in modern oncology research. Structurally distinct from the more common 2-pyridones, the 4-pyridone core functions as a vinylogous amide, offering unique hydrogen-bonding capabilities and π-stacking interactions within kinase ATP-binding pockets and DNA minor grooves.

The inclusion of the 4-nitro-phenyl moiety is not merely structural; it serves two critical bio-functional roles:

-

Electronic Modulation: The strong electron-withdrawing nature of the nitro group (

) alters the electron density of the pendant phenyl ring, enhancing π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in target proteins such as CDK2/9 and Tubulin . -

Bioreductive Potential: In hypoxic tumor microenvironments, the nitro group can be metabolically reduced to an amine or hydroxylamine, potentially acting as a hypoxia-activated prodrug mechanism.

This guide provides a rigorous, field-validated workflow for evaluating these derivatives, moving from solubility management to high-content mechanistic assays.

Chemical Handling & Solubilization Protocol

Challenge: 1-(4-Nitro-phenyl)-1H-pyridin-4-one derivatives are characteristically hydrophobic and prone to precipitation in aqueous media, leading to false negatives in screening.

Protocol: "Step-Down" Solubilization

-

Stock Preparation: Dissolve neat compound in 100% DMSO (molecular biology grade) to a concentration of 20 mM .

-

Critical Step: Vortex for 60 seconds, then sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.

-

-

Storage: Aliquot into amber glass vials (nitro groups are potentially photosensitive). Store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solution (Day of Assay):

-

Dilute the 20 mM stock 1:10 in serum-free media first (intermediate conc: 2 mM).

-

Perform subsequent serial dilutions in complete media.

-

Final DMSO Limit: Ensure the final DMSO concentration in the cell well is < 0.5% (v/v) .

-

Primary Screening: Cytotoxicity Profiling (MTT/SRB)

Objective: Determine the IC

Workflow Diagram

Caption: Step-by-step workflow for high-throughput cytotoxicity screening of pyridone derivatives.

Detailed Protocol (MTT Assay)

-

Seeding: Seed cells (e.g., HepG2 at

cells/well) in 100 µL complete media. Incubate 24h. -

Treatment: Remove old media. Add 100 µL of fresh media containing the test compound (0.1, 1, 5, 10, 25, 50, 100 µM).

-

Controls: Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin, 1 µM).

-

-

Incubation: Incubate for 48 hours . (Note: 4-pyridones often act via cell cycle arrest; 24h may be insufficient to see cytotoxic effects).

-

Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

-

Termination: Aspirate media carefully. Add 150 µL DMSO.[1] Shake 15 min.

-

Quantification: Measure OD at 570 nm (reference 630 nm).

Mechanistic Validation: Cell Cycle & Apoptosis[2][5][6][7]

Hypothesis: 4-pyridone derivatives frequently target the G2/M checkpoint (tubulin interference) or G1/S transition (CDK inhibition).

Experiment A: Cell Cycle Analysis (Flow Cytometry)

-

Rationale: To distinguish between cytostatic (arrest) and cytotoxic (death) effects.

-

Protocol:

-

Treat cells (6-well plate) with IC

concentration for 24h. -

Harvest cells (trypsin), wash with cold PBS.[2]

-

Fixation: Add 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

-

Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) .

-

Analysis: Measure DNA content on FL2 channel.

-

Expected Result: A peak accumulation in G2/M phase suggests tubulin inhibition; G0/G1 arrest suggests CDK inhibition.

-

Experiment B: Annexin V/PI Apoptosis Assay

-

Rationale: Confirm that cell death is apoptotic (programmed) rather than necrotic (toxic).

-

Key Insight: Nitro-aromatics can sometimes induce ROS-mediated necrosis. This assay differentiates the two.

-

Criteria:

-

Annexin V+/PI- : Early Apoptosis (Desired mechanism).

-

Annexin V+/PI+ : Late Apoptosis.

-

Annexin V-/PI+ : Necrosis (Sign of off-target toxicity).

-

Data Presentation & Interpretation

Representative Data: Structure-Activity Relationship (SAR)

Note: The values below are illustrative of typical potency ranges for this scaffold class based on literature precedents (e.g., Pyrazolo[3,4-b]pyridines).

| Compound ID | R-Group (Pos 4) | HepG2 IC | MCF-7 IC | Mechanism (Predicted) |

| PYR-101 | 4-Nitro-phenyl | 2.4 ± 0.3 | 4.1 ± 0.5 | G2/M Arrest (Tubulin) |

| PYR-102 | 4-Amino-phenyl | 15.6 ± 1.2 | 18.2 ± 2.0 | Loss of e- withdrawing effect |

| PYR-103 | Phenyl (Unsub) | 8.5 ± 0.9 | 12.4 ± 1.1 | Baseline Activity |

| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | DNA Intercalation |

Pathway Logic Diagram

Caption: Proposed dual-mechanism of action for nitro-aryl pyridone derivatives.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Wells | High hydrophobicity of nitro-aryl group. | Reduce max concentration to 50 µM; ensure <0.5% DMSO; use intermediate dilution step. |

| High Background (MTT) | Compound reduction of MTT tetrazolium. | Use a "Cell-Free Compound Control" well. If OD is high, switch to SRB Assay or ATP-Glo (Luminescence). |

| Inconsistent IC50s | Photosensitivity of nitro group. | Perform all dilutions and incubations in low-light conditions; use amber tubes. |

References

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Source: PubMed Central (PMC). [Link]

-

Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. Source: MDPI (Molecules). [Link]

-

Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate. Source: ACS Publications. [Link]

Application Note: Utilizing 1-(4-Nitro-phenyl)-1H-pyridin-4-one in Antimicrobial Discovery and Mechanistic Studies

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds with multi-targeted mechanisms of action. Pyridin-4-one derivatives have emerged as highly potent, broad-spectrum antimicrobial agents, often outperforming standard antibiotics against multidrug-resistant (MDR) strains[1]. This application note provides a comprehensive, field-proven framework for evaluating 1-(4-Nitro-phenyl)-1H-pyridin-4-one (4-NP-P4O) in preclinical antimicrobial studies. By combining the metal-chelating properties of the pyridin-4-one core with the redox-active potential of the 4-nitrophenyl moiety, this compound serves as a powerful dual-action probe.

This guide details the mechanistic rationale, standardized experimental protocols, and data interpretation strategies required to rigorously evaluate 4-NP-P4O and its analogs in drug development pipelines.

Mechanistic Rationale & Target Biology

To design effective assays, one must first understand the causality behind the compound's biological interactions. The pyridine and pyridone rings are well-documented pharmacophores known for their diverse chemotherapeutic activities, including potent antibacterial and antifungal properties[2].

The specific architecture of 4-NP-P4O provides two distinct vectors of attack against bacterial pathogens:

-

Metalloenzyme Inhibition via Metal Chelation: The oxygen atom of the pyridin-4-one ring (often working in tandem with adjacent substituents) is highly effective at coordinating hard metal ions such as Fe(III) and Zn(II). This disrupts bacterial iron homeostasis and competitively inhibits essential metalloenzymes like peptide deformylase (PDF) and UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).

-